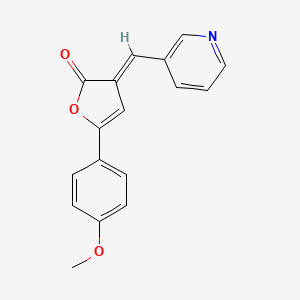
5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
説明
5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, also known as MPTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPTP is a furanone derivative that has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学的研究の応用
Synthesis and Chemical Behavior
Alkylating Agents : 5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone and related compounds have been studied for their behavior as alkylating agents. Elmagd (2011) explored the condensation of pyridine carboxaldehydes with 3-aroylpropionic acids, leading to the formation of furanones as potential intermediates for novel synthesis methods, including the synthesis of quinoline derivatives (Elmagd, 2011).
Reactions with Electrophilic and Nucleophilic Reagents : Soliman and El-Sakka (2017) investigated the reaction of similar furanone compounds with various reagents. This research highlights the versatility of furanone derivatives in forming diverse chemical structures, including amides and quinoline derivatives (Soliman & El-Sakka, 2017).
Applications in Synthesis of Bioactive Compounds
Bioisosteres of Protein Kinase Ligands : Lee (1998) designed compounds as surrogates for ultrapotent protein kinase C (PKC) ligands. These studies provide insights into the structural requirements for PKC binding and highlight the potential of furanone derivatives in medicinal chemistry (Lee, 1998).
- active compounds (Aniskova, Grinev, & Yegorova, 2017).
Photoreactivity and Synthesis of Chromones
- Photochemistry in Synthesis : Martínez-Utrilla and Miranda (1981) studied the photochemistry of certain furanones, leading to the synthesis of chromones. This research opens pathways for novel photochemical reactions utilizing furanones as key intermediates (Martínez-Utrilla & Miranda, 1981).
Cytotoxicity and Potential Anticancer Applications
Cytotoxicity Studies : Kim et al. (2002) synthesized a series of furanone derivatives and evaluated their cytotoxicity against cancer cell lines. This study highlights the potential of furanone derivatives in the development of new anticancer agents (Kim et al., 2002).
Antimycobacterial Evaluation : Husain, Alam, Hasan, and Yar (2009) synthesized and evaluated a series of furanone and pyrrolone derivatives for their antimycobacterial activity. Their findings contribute to the search for new antimycobacterial agents (Husain et al., 2009).
特性
IUPAC Name |
(3E)-5-(4-methoxyphenyl)-3-(pyridin-3-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-15-6-4-13(5-7-15)16-10-14(17(19)21-16)9-12-3-2-8-18-11-12/h2-11H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKZEAUIHZNOJV-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CN=CC=C3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CN=CC=C3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



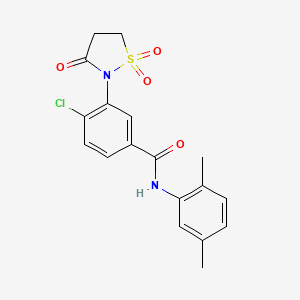

![1-[3-(allyloxy)benzoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B5028198.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl phenylacetate](/img/structure/B5028202.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide](/img/structure/B5028208.png)
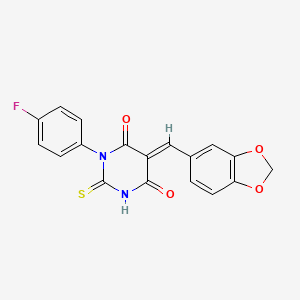
![1-[(phenylthio)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5028227.png)
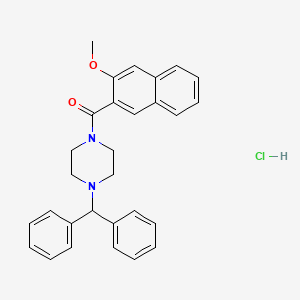
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)
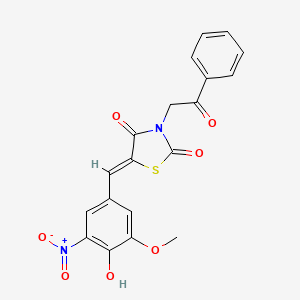
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)

![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)